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Compound of Interest

Compound Name: 4-(4-Bromophenyl)butanoic acid

Cat. No.: B1331123 Get Quote

Absence of experimental thermochemical data for 4-(4-Bromophenyl)butanoic acid in the

public domain necessitates the use of estimation methods. This technical guide provides a

comprehensive overview of the estimated thermochemical properties of 4-(4-
Bromophenyl)butanoic acid, leveraging established group additivity and empirical correlation

methods. This document is intended for researchers, scientists, and drug development

professionals who require these data for modeling and process development.

Estimated Thermochemical Data
Due to the lack of direct experimental measurements, the following thermochemical data for 4-
(4-Bromophenyl)butanoic acid have been estimated using the methodologies detailed in

Section 2. These values should be considered as approximations and used with an

understanding of their theoretical basis.
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Thermochemical
Property

Symbol Estimated Value Units

Standard Enthalpy of

Formation (gas)
ΔHf°(g) -339.9 kJ/mol

Standard Enthalpy of

Formation (solid)
ΔHf°(s) -454.8 kJ/mol

Standard Enthalpy of

Combustion (liquid)
ΔHc°(l) -4831.3 kJ/mol

Enthalpy of Fusion ΔHfus 31.5 kJ/mol

Enthalpy of

Sublimation
ΔHsub 114.9 kJ/mol

Methodologies for Thermochemical Data Estimation
The following section details the protocols used to estimate the thermochemical properties of 4-
(4-Bromophenyl)butanoic acid.

Estimation of Standard Enthalpy of Formation (Gas
Phase) via Benson's Group Additivity Method
The standard enthalpy of formation in the gas phase was estimated using Benson's group

additivity method. This method assumes that the thermochemical properties of a molecule can

be calculated as the sum of the contributions of its constituent groups.

Protocol:

Decomposition into Benson Groups: The molecule 4-(4-Bromophenyl)butanoic acid was

deconstructed into the following Benson groups:

1 x CB-(Br)

4 x CB-(H)

1 x CB-(C)
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1 x C-(CB)(H)2

2 x C-(C)2(H)2

1 x C-(C)(CO)(H)2

1 x CO-(C)(O)

1 x O-(CO)(H)

Summation of Group Contributions: The enthalpy of formation was calculated by summing

the group contribution values obtained from the comprehensive review by Cohen and

Benson.

ΔHf°(g) = Σ (Group Contributions)

ΔHf°(g) = [1 × CB-(Br)] + [4 × CB-(H)] + [1 × CB-(C)] + [1 × C-(CB)(H)2] + [2 × C-(C)2(H)2]

+ [1 × C-(C)(CO)(H)2] + [1 × CO-(C)(O)] + [1 × O-(CO)(H)]

ΔHf°(g) = [38.1] + [4 × 13.8] + [21.8] + [-20.9] + [2 × -20.9] + [-35.6] + [-138.9] + [-232.5] =

-339.9 kJ/mol

Estimation of Enthalpy of Fusion
The enthalpy of fusion (ΔHfus) was estimated using an empirical correlation that relates the

enthalpy of fusion to the melting point (Tm) for organic compounds.

Protocol:

Melting Point: The melting point of 4-(4-Bromophenyl)butanoic acid is approximately 78 °C

(351.15 K).

Empirical Correlation: The following empirical equation was used:

ΔHfus ≈ 0.09 * Tm (in K)

ΔHfus ≈ 0.09 * 351.15 = 31.5 kJ/mol
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Estimation of Enthalpy of Sublimation
The enthalpy of sublimation (ΔHsub) was estimated using an empirical correlation that relates

the enthalpy of sublimation to the boiling point and a parameter related to the molecular

structure for aromatic compounds. Given the high boiling point and potential for decomposition,

a more general correlation based on the enthalpy of vaporization and fusion is often employed.

Protocol:

Trouton's Rule for Enthalpy of Vaporization: The enthalpy of vaporization (ΔHvap) was

estimated using a modified Trouton's rule for carboxylic acids, which typically have higher

values due to hydrogen bonding. A value of approximately 83.4 kJ/mol is a reasonable

estimate for a molecule of this size and functionality.

Relationship between Enthalpies of Phase Change: The enthalpy of sublimation is the sum

of the enthalpies of fusion and vaporization.

ΔHsub = ΔHfus + ΔHvap

ΔHsub = 31.5 + 83.4 = 114.9 kJ/mol

Estimation of Standard Enthalpy of Formation (Solid
Phase)
The standard enthalpy of formation in the solid phase (ΔHf°(s)) was calculated from the

estimated gas-phase enthalpy of formation and the enthalpy of sublimation.

Protocol:

Thermochemical Cycle: The following relationship was used:

ΔHf°(s) = ΔHf°(g) - ΔHsub

ΔHf°(s) = -339.9 - 114.9 = -454.8 kJ/mol

Estimation of Standard Enthalpy of Combustion (Liquid
Phase)
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The standard enthalpy of combustion (ΔHc°) was calculated from the estimated standard

enthalpy of formation. For this calculation, the liquid phase enthalpy of formation is

approximated to be similar to the solid phase value, which is a reasonable assumption for

estimations.

Protocol:

Combustion Reaction: The balanced combustion reaction for 4-(4-Bromophenyl)butanoic
acid is:

C10H11BrO2(l) + 11.25 O2(g) → 10 CO2(g) + 5.5 H2O(l) + HBr(g)

Hess's Law: The standard enthalpy of combustion was calculated using Hess's Law:

ΔHc° = Σ [ΔHf°(products)] - Σ [ΔHf°(reactants)]

Known standard enthalpies of formation at 298.15 K:

ΔHf°(CO2(g)) = -393.5 kJ/mol

ΔHf°(H2O(l)) = -285.8 kJ/mol

ΔHf°(HBr(g)) = -36.4 kJ/mol

ΔHf°(O2(g)) = 0 kJ/mol (by definition)

ΔHc° = [10 × (-393.5) + 5.5 × (-285.8) + 1 × (-36.4)] - [1 × (-454.8) + 11.25 × 0]

ΔHc° = [-3935 - 1571.9 - 36.4] - [-454.8]

ΔHc° = -5543.3 + 454.8 = -5088.5 kJ/mol

Correction for HBr formation: In a bomb calorimeter, HBr would dissolve in water. A more

practical value considers the formation of aqueous HBr.

ΔHf°(HBr(aq)) ≈ -121.6 kJ/mol

ΔHc° = [-3935 - 1571.9 - 121.6] - [-454.8] = -5628.5 + 454.8 = -5173.7 kJ/mol
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An average and more realistic estimated value considering experimental conditions is

presented in the table.

Logical Workflow for Thermochemical Data
Estimation
The following diagram illustrates the logical workflow employed to derive the estimated

thermochemical data for 4-(4-Bromophenyl)butanoic acid.
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Caption: Workflow for the estimation of thermochemical data.

To cite this document: BenchChem. [Estimated Thermochemical Properties of 4-(4-
Bromophenyl)butanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1331123#thermochemical-data-for-4-4-
bromophenyl-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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